molecular formula C14H13NO B1590181 1-(4-(Phenylamino)phenyl)ethanone CAS No. 23600-83-1

1-(4-(Phenylamino)phenyl)ethanone

Cat. No. B1590181
CAS RN: 23600-83-1
M. Wt: 211.26 g/mol
InChI Key: RMKSGKAEMOQBMP-UHFFFAOYSA-N
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Description

“1-(4-(Phenylamino)phenyl)ethanone” is a chemical compound with the molecular formula C14H13NO . Its molecular weight is 211.26 . The IUPAC name for this compound is 1-(4-anilinophenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(4-(Phenylamino)phenyl)ethanone” consists of a phenylamino group attached to the 4-position of a phenyl ring, which is further attached to an ethanone group .


Physical And Chemical Properties Analysis

“1-(4-(Phenylamino)phenyl)ethanone” has a density of 1.129g/cm3 . It has a boiling point of 375.4ºC at 760 mmHg . The flash point is 152.4ºC . The compound has a LogP value of 3.70580, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Mechanism of Formation

  • In a study by Akimova et al. (2004), heating 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution of potassium carbonate resulted in the formation of (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione. This compound likely forms through the reaction of the initial aminoketone with its oxidation product, 1-phenyl-2-(phenylimino)ethanone (Akimova et al., 2004).

Electrochemical Characterization

  • A study by Surucu et al. (2016) explored the electrochemical characterization of a novel synthesized azo dye (E)-1-(4-((4-(phenylamino) phenyl)diazenyl)phenyl)ethanone. The study employed cyclic voltammetry, chronoamperometry, and square wave voltammetry techniques to investigate the electrochemical behavior and electrocatalytic effect of this azo dye (Surucu et al., 2016).

Photoremovable Protecting Group for Carboxylic Acids

  • Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, using 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE). When photolyzed, the protected compound releases the acid in 70-85% isolated yields. This has implications in controlled release and protection strategies in organic synthesis (Atemnkeng et al., 2003).

X-ray and DFT-calculated Structures

  • Şahin et al. (2011) conducted an X-ray diffraction study and density functional theory (DFT) calculations on (E)-1-[4-(2-hydroxy-5-methoxybenzylideneamino)-phenyl]ethanone and its isomeric structures. They examined the energetic behaviors of these compounds in solvent media, providing insights into molecular interactions and stability (Șahin et al., 2011).

Synthesis and Antimicrobial Activity

  • Dave et al. (2013) synthesized 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and tested its antimicrobial activity. The compound was derived from 1-(4-hydrogy phenyl)-ethanone, showcasing its utility in creating molecules with potential biological activity (Dave et al., 2013).

Fluorescence Property

  • Li Xiao-rui et al. (2013) synthesized a Schiff base derivative, 4-(2-hydroxybenzylideneamino)phenyl ethanone, and investigated its fluorescence properties. This study is significant for the design of new fluorescent compounds, demonstrating the potential of this compound in fluorescence applications (Li Xiao-rui et al., 2013).

Fungitoxicity

  • Mehton et al. (2009) explored the fungitoxicity of 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives. They found that some derivatives exhibited comparable or superior efficacy to standard fungicides, suggesting potential agricultural applications (Mehton et al., 2009).

Electrochemical Behavior and Voltammetric Detection

  • Another study by Surucu et al. (2017) used a combination of (E)-1-(4-((4-(phenylamino)phenyl)diazenyl) phenyl)ethanone and reduced graphene oxide to modify the surface of a pencil graphite electrode. This novel approach was applied for the electrochemical detection of the pesticide fenitrothion (Surucu et al., 2017).

Electrocatalytic Characteristics

  • Raoof et al. (2003) demonstrated the electrocatalytic properties of 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone modified carbon-paste electrode in the oxidation of ascorbic acid. This application is relevant in electrochemical sensing and catalysis (Raoof et al., 2003).

properties

IUPAC Name

1-(4-anilinophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSGKAEMOQBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543280
Record name 1-(4-Anilinophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Phenylamino)phenyl)ethanone

CAS RN

23600-83-1
Record name 1-(4-Anilinophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Ganesh Babu, B Emayavaramban, P Jerome… - Catalysis Letters, 2017 - Springer
Many synthetic methods have been reported to construct an aryl-nitrogen bond. But they mainly suffer from the usage of expensive ligands. Herein, we report highly effective, …
Number of citations: 13 link.springer.com
MS Gomaa, JL Armstrong, B Bobillon, GJ Veal… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and potent inhibitory activity of novel 4-[(imidazol-1-yl and triazol-1-yl)(phenyl)methyl]aryl-and heteroaryl amines versus a MCF-7 CYP26A1 cell assay is described. Biaryl …
Number of citations: 44 www.sciencedirect.com
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been established for the preparation of phenothiazines in good yields by two routes, starting from 2-iodoanilines …
Number of citations: 14 www.thieme-connect.com
Z Yi, M Huang, Y Wan, X Zhu - Synthesis, 2018 - thieme-connect.com
A ligand-recyclable, environmentally benign heterogeneous catalyst system composed of CuI and polystyrene-supported N(-(4-(aminomethyl)naphthalen-1-yl)-N(-phenyl-1H-pyrrole-2-…
Number of citations: 9 www.thieme-connect.com
X Ding, M Huang, Z Yi, D Du, X Zhu… - The Journal of Organic …, 2017 - ACS Publications
A general and effective CuI/N′,N′-diaryl-1H-pyrrole-2-carbohydrazide catalyst system was developed for the amination of aryl iodides and bromides at room temperature with good …
Number of citations: 35 pubs.acs.org
JP Tassone - 2016 - knowledgecommons.lakeheadu.ca
In this investigation, the catalytic utility of anionic, phosphinobenzimidzoles [Li(THF)2][1a] and [Li(THF)4][1b] in effecting the Buchwald-Hartwig amination reaction was examined. …
Number of citations: 4 knowledgecommons.lakeheadu.ca
Z Chen, X Chen, CM So - The Journal of Organic Chemistry, 2019 - ACS Publications
The first general palladium-catalyzed amination of aryl phosphates is described. The combination of MorDalPhos with [Pd(π-cinnamyl)Cl] 2 enables the amination of electron-rich, …
Number of citations: 17 pubs.acs.org
DV Kurandina, EV Eliseenkov, AA Petrov… - Russian Chemical …, 2012 - Springer
N(2)-Monosubstituted bishydrazides of oxalic acid in the presence of hexane-2,5-dione in situ form efficient ligands for the copper catalyzed CN cross-coupling. A scaled pre-parative …
Number of citations: 6 link.springer.com

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